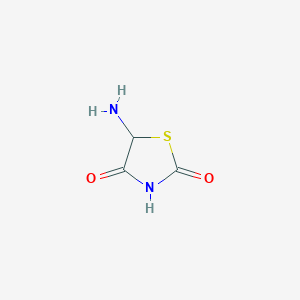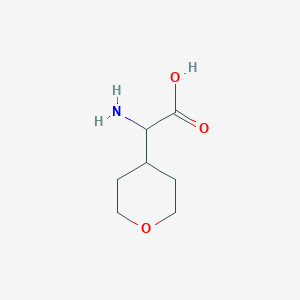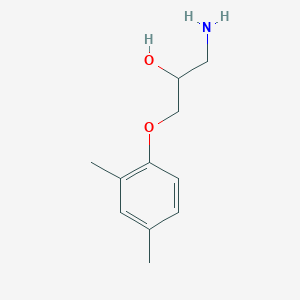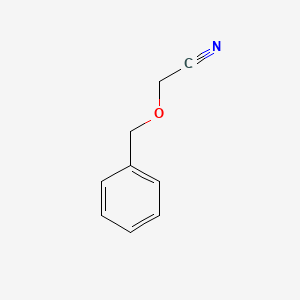
2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives, which are structurally related to the compound . These derivatives are synthesized for different biochemical applications, including as inhibitors for enzymes and for their antimicrobial and cytotoxic properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors, while paper details the synthesis of 4-(2-methylacetamide)benzenesulfonamide derivatives. The key intermediates in these syntheses often involve bromo-substituted sulfonamides, which are then further reacted with various amines or other reagents to obtain the desired sulfonamide derivatives. The synthesis processes typically involve multiple steps, including sulfonylation, alkylation, and coupling reactions .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized using various spectroscopic techniques such as IR, NMR spectroscopy, and X-ray diffraction analysis. These techniques help in confirming the structure of the synthesized compounds and in understanding the electronic and steric effects of different substituents on the benzenesulfonamide core .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzenesulfonamide derivatives are diverse and include reactions such as base-mediated C-arylation, Wagner–Meerwein rearrangement, and Cu-catalyzed three-component coupling. These reactions are carefully chosen based on the desired substitution pattern on the benzenesulfonamide scaffold and the functional groups present in the starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and photoluminescence. These properties are important for the potential application of these compounds in medicinal chemistry, as they can affect the bioavailability and the interaction with biological targets. The papers provide insights into the physicochemical properties of the synthesized compounds through various analytical techniques .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Compounds related to 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide, such as benzenesulfonamide derivatives, have been investigated for their potential in photodynamic therapy, particularly in cancer treatment. These studies focus on the synthesis and characterization of new compounds that exhibit promising properties as photosensitizers, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Properties
The photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units have been explored, highlighting the impact of benzenesulfonamide derivatives on the spectroscopic, aggregation, photophysical, and photochemical properties of these compounds. Such research underscores the potential of these compounds in photodynamic therapy as effective photosensitizers due to their solubility, fluorescence, singlet oxygen production, and photostability, which are beneficial for cancer treatment applications (Öncül, Öztürk, & Pişkin, 2022).
Carbonic Anhydrase Inhibitory Effects
Research into 4-(2-substituted hydrazinyl)benzenesulfonamides has shown that these compounds exhibit potent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications beyond photodynamic therapy. The inhibitory effects were significant, with Ki values in the nanomolar range, indicating the therapeutic promise of these benzenesulfonamide derivatives (Gul et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-6-5-8(14)7-10(11)15/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFPKFNVYRVHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395548 |
Source


|
| Record name | 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |
CAS RN |
941294-30-0 |
Source


|
| Record name | 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


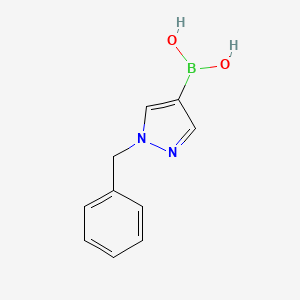
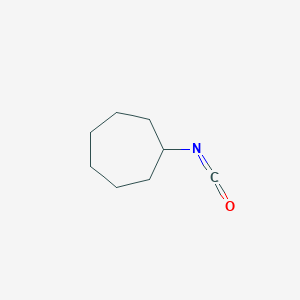
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
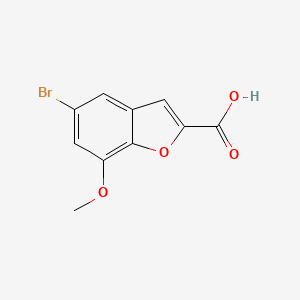

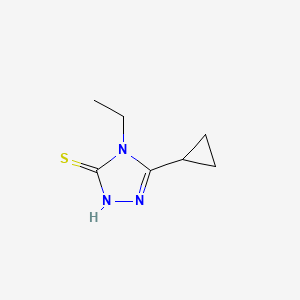
![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
